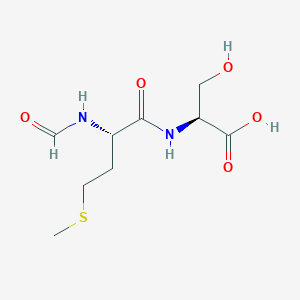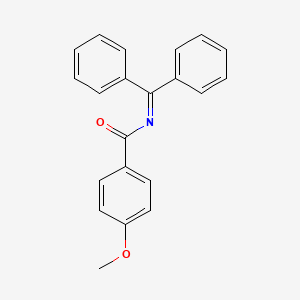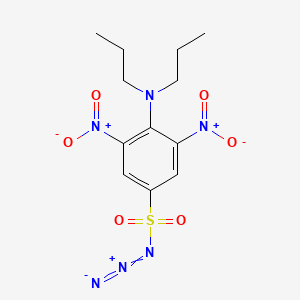![molecular formula C11H12F3NO2 B14679751 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide CAS No. 27809-64-9](/img/structure/B14679751.png)
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is a fluorinated organic compound with the molecular formula C11H12F3NO2. This compound is characterized by the presence of trifluoromethyl and hydroxyphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-hydroxyphenylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality but lacking the hydroxyphenyl group.
4-Hydroxyphenylacetamide: Contains the hydroxyphenyl group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide: A closely related compound with similar structural features.
Uniqueness
2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is unique due to the combination of trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
27809-64-9 |
|---|---|
Formule moléculaire |
C11H12F3NO2 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12F3NO2/c1-7(15-10(17)11(12,13)14)6-8-2-4-9(16)5-3-8/h2-5,7,16H,6H2,1H3,(H,15,17) |
Clé InChI |
PUQDKPJTAVCLBS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


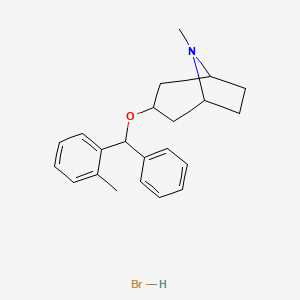
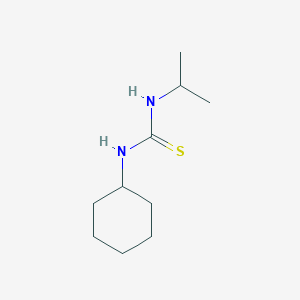
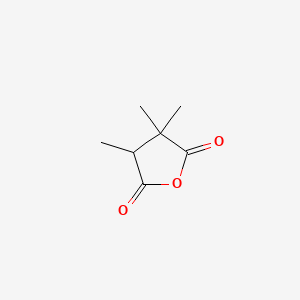
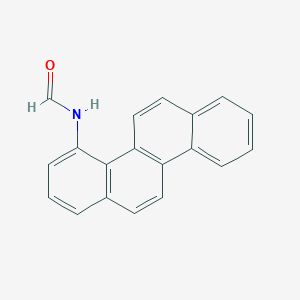
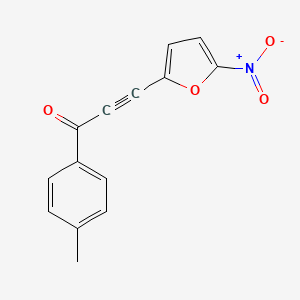


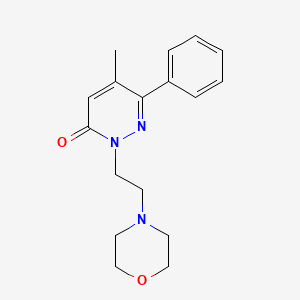
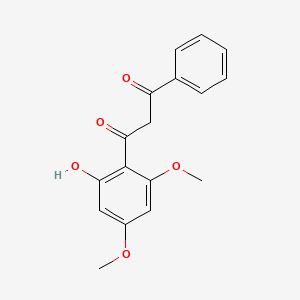
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
